molecular formula C28H22N2O6 B11402416 N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11402416
M. Wt: 482.5 g/mol
InChI Key: CZFVRQNKBXCCGX-UHFFFAOYSA-N
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Description

N-{2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule with the molecular formula C28H22N2O6 and a molecular weight of 482.492 g/mol . The compound features a benzofuran core substituted with a 4-methoxyphenyl carbamoyl group at position 2 and a 6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide moiety at position 2. Its structure is characterized by:

  • A benzofuran ring system, which contributes to aromatic stacking interactions.
  • A chromene ring with two methyl groups at positions 6 and 8, enhancing steric bulk and hydrophobicity.
  • A 4-methoxyphenyl group, which may influence electronic properties and solubility.

The compound’s CAS registry number is 873681-72-2, and it is registered under ChemSpider ID 12246457 .

Properties

Molecular Formula

C28H22N2O6

Molecular Weight

482.5 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C28H22N2O6/c1-15-12-16(2)25-20(13-15)21(31)14-23(36-25)27(32)30-24-19-6-4-5-7-22(19)35-26(24)28(33)29-17-8-10-18(34-3)11-9-17/h4-14H,1-3H3,(H,29,33)(H,30,32)

InChI Key

CZFVRQNKBXCCGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC)C

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cyclization

A widely adopted method involves copper-catalyzed intramolecular cyclization of o-hydroxy aldehydes with alkynes. As demonstrated in recent studies, treating o-hydroxy aldehyde 15 with substituted alkyne 16 in the presence of CuI (5 mol%) and DBU in dimethylformamide (DMF) yields benzofuran intermediates at 80–90°C. This method achieves yields of 70–91%, with electron-donating groups on the aldehyde enhancing cyclization efficiency.

Mechanistic Insight : The reaction proceeds via iminium ion formation, followed by nucleophilic attack of a copper acetylide intermediate. Subsequent intramolecular cyclization and isomerization yield the benzofuran core.

Palladium-Copper Bimetallic Systems

For substrates requiring higher functional group tolerance, Pd-Cu bimetallic systems enable coupling of iodophenols 35 with terminal alkynes 36/37 . Using (PPh₃)PdCl₂ (2 mol%) and CuI (10 mol%) in triethylamine, this method achieves 84–91% yields. The absence of CuI drastically reduces efficiency, underscoring its role in transmetalation.

Functionalization at Position 2: Introduction of the 4-Methoxyphenylcarbamoyl Group

The 2-position carbamoyl group is introduced via nucleophilic substitution or condensation.

Carbamoylation via Isocyanate Intermediates

Reacting the benzofuran intermediate A with 4-methoxyphenyl isocyanate (B ) in anhydrous dichloromethane (DCM) at 0°C–25°C installs the carbamoyl group. Triethylamine (TEA) is employed as a base to scavenge HCl, with yields reaching 75–85%.

Optimization Note : Prolonged reaction times (>12 hours) lead to hydrolysis of the isocyanate, necessitating strict moisture control.

Synthesis of the 6,8-Dimethyl-4-oxo-4H-chromene-2-carboxamide Moiety

The chromene fragment is synthesized separately and coupled to the benzofuran core.

Claisen-Schmidt Condensation

Heating 2-hydroxyacetophenone C with dimethyl oxalate (D ) in acetic anhydride at 120°C for 6 hours yields 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid (E ). Subsequent treatment with thionyl chloride (SOCl₂) converts E to its acid chloride, which reacts with ammonium hydroxide to form the carboxamide F (yield: 65–72%).

Coupling of Benzofuran and Chromene Fragments

The final step involves uniting the benzofuran and chromene components via amide bond formation.

Peptide Coupling Reagents

Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM, the benzofuran intermediate G reacts with chromene-carboxamide F at 25°C for 24 hours, achieving 60–68% yields. Microwave-assisted coupling (80°C, 1 hour) improves yields to 75% while reducing racemization.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)AdvantagesLimitations
CuI/DBU CyclizationDMF, 80°C, 6 hours85High regioselectivitySensitive to moisture
Pd-Cu BimetallicTriethylamine, 100°C, 12 hours90Broad substrate scopeRequires costly catalysts
EDCl/HOBt CouplingDCM, 25°C, 24 hours68Mild conditionsModerate yields
Microwave-Assisted80°C, 1 hour75Rapid, reduced side reactionsSpecialized equipment required

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove oxygen atoms.

    Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substitution patterns on the chromene and benzamide moieties. Below is a detailed comparison with a closely related compound, N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide (CAS: 919723-03-8) :

Parameter Target Compound Analog (CAS: 919723-03-8)
Molecular Formula C28H22N2O6 C27H21NO5
Molecular Weight 482.492 g/mol 439.5 g/mol
Chromene Substituents 6,8-dimethyl-4-oxo-4H-chromene 6,8-dimethyl-2-oxo-2H-chromene
Benzamide Group 4-Methoxyphenyl carbamoyl 3-Methoxybenzamide
Key Functional Groups Carboxamide, carbamoyl, methoxy, benzofuran, chromene Benzamide, methoxy, benzofuran, chromene
CAS Number 873681-72-2 919723-03-8

Structural and Functional Differences

Chromene Ring Modifications: The target compound features a 4-oxo-4H-chromene system, whereas the analog has a 2-oxo-2H-chromene structure. Both compounds share 6,8-dimethyl substitution on the chromene ring, but the target compound’s 4-oxo group may enhance polarity compared to the analog’s 2-oxo group.

In contrast, the analog’s 3-methoxybenzamide group lacks this carbamoyl functionality, which may reduce its molecular interactions .

Molecular Weight and Complexity :

  • The target compound’s higher molecular weight (482.5 vs. 439.5 g/mol) reflects its additional nitrogen and oxygen atoms, which could influence solubility, pharmacokinetics, or synthetic accessibility.

Implications of Substituent Positioning

  • Methoxy Group Position : The 4-methoxy group in the target compound versus the 3-methoxy group in the analog may lead to differences in electronic effects (e.g., resonance stabilization) and steric interactions .

Comparative Data Table

Property Target Compound Analog (CAS: 919723-03-8)
Chromene Type 4-Oxo-4H-chromene 2-Oxo-2H-chromene
Methoxy Position 4-Methoxy (phenyl ring) 3-Methoxy (benzamide ring)
Functional Group Carbamoyl Benzamide
Nitrogen Content 2 Nitrogen atoms 1 Nitrogen atom

Biological Activity

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be described by the following chemical properties:

PropertyValue
Molecular Formula C28H22N2O6
Molecular Weight 482.5 g/mol
CAS Number 873681-72-2

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

  • Anti-inflammatory Activity : Compounds in the benzofuran and chromone classes have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief .
  • Neuroprotective Effects : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases such as Alzheimer's . The dual inhibitory action against these enzymes suggests potential for cognitive enhancement.
  • Anticancer Activity : There is evidence suggesting that benzofuran and chromone derivatives possess anticancer properties by targeting specific pathways involved in tumor growth and metastasis . The compound's structure may allow it to interact with various cellular targets, promoting apoptosis in cancer cells.

Biological Activity Studies

Several studies have evaluated the biological activity of compounds related to this compound:

Case Study 1: Inhibition of Cholinesterases

A study assessed the inhibitory effects of related compounds on AChE and BChE. The results indicated that certain derivatives showed significant inhibitory activity with IC50 values ranging from 5.4 μM to 24.3 μM . This suggests that modifications in the chemical structure can enhance or reduce enzymatic inhibition.

Case Study 2: Antioxidant Activity

Another study explored the antioxidant properties of similar compounds. The findings revealed that these compounds could scavenge free radicals effectively, indicating their potential use in preventing oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions (e.g., catalysts, solvents) be optimized to improve yield?

  • Methodology : Multi-step synthesis typically involves coupling the benzofuran and chromene moieties via carboxamide linkages. Evidence suggests using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aromatic systems . Solvent polarity (e.g., DMF or THF) and temperature (80–120°C) significantly impact intermediate stability. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended .

Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the compound’s structural integrity, particularly the carbamoyl and methoxyphenyl groups?

  • Methodology :

  • ¹H NMR : Look for singlet peaks at δ 3.8–4.0 ppm (methoxy group) and δ 6.5–8.5 ppm (aromatic protons from benzofuran/chromene).
  • FTIR : Carbamoyl C=O stretches appear at ~1680 cm⁻¹; chromene C=O at ~1720 cm⁻¹ .
  • HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity (e.g., kinase inhibition, antimicrobial activity)?

  • Methodology : Use in vitro assays such as:

  • Kinase inhibition : ATP-competitive assays (e.g., EGFR or VEGFR2) with IC₅₀ determination via fluorescence polarization .
  • Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to modify the methoxyphenyl or chromene moieties for enhanced target selectivity?

  • Methodology :

  • Substituent variation : Replace methoxy with ethoxy or halogens (e.g., Cl, F) to assess electronic effects on binding .
  • Chromene modifications : Introduce methyl/ethyl groups at C-6/C-8 to probe steric effects .
  • Data analysis : Use molecular docking (AutoDock Vina) and MD simulations to correlate substituent effects with target affinity .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values for the same target)?

  • Methodology :

  • Assay standardization : Compare buffer conditions (pH, ionic strength) and enzyme sources (recombinant vs. native) .
  • Orthogonal validation : Confirm results via SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., apoptosis in HeLa cells) .
  • Meta-analysis : Pool data from ≥3 independent studies with ANOVA to identify outliers .

Q. How can computational methods (e.g., QSAR, DFT) predict metabolic stability or toxicity of this compound?

  • Methodology :

  • QSAR : Train models using ADMET descriptors (e.g., logP, topological surface area) and public datasets (ChEMBL) .
  • DFT : Calculate HOMO-LUMO gaps to predict reactivity toward CYP450 enzymes .
  • In silico toxicity : Use ProTox-II or Derek Nexus to flag potential hepatotoxicity .

Q. What experimental approaches address low solubility in aqueous buffers during in vitro assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate esters at the carboxamide group for hydrolytic activation in physiological conditions .

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